molecular formula C20H24N4S B7832092 4-[CYCLOHEXYL(METHYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

4-[CYCLOHEXYL(METHYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7832092
M. Wt: 352.5 g/mol
InChI Key: IQQGAAOJVMGHLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[CYCLOHEXYL(METHYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine

Properties

IUPAC Name

4-[cyclohexyl(methyl)amino]-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4S/c1-14-9-11-15(12-10-14)18-17(13-21)19(23-20(22-18)25-3)24(2)16-7-5-4-6-8-16/h9-12,16H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQGAAOJVMGHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)N(C)C3CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[CYCLOHEXYL(METHYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multicomponent reactions. One efficient method includes the reaction of aromatic aldehydes, malononitrile, and S-methylisothiouronium sulfate (or S-benzylisothiourea hydrochloride) in ethanolic NaOH . This method is favored for its simplicity and high yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methylthio group, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[CYCLOHEXYL(METHYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE has been studied for its potential as an anticancer agent. It acts as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR), showing cytotoxic activities against various human tumor cell lines . This makes it a promising candidate for further research in cancer therapy.

Mechanism of Action

The compound exerts its effects by inhibiting the epidermal growth factor receptor (EGFR), which is involved in the regulation of cell growth and survival. By mimicking ATP, it competes with ATP for binding to the kinase domain of EGFR, thereby inhibiting its activity. This leads to the arrest of the cell cycle at the G2/M phase and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives that act as tyrosine kinase inhibitors. For example:

    Erlotinib: Another EGFR inhibitor used in cancer therapy.

    Gefitinib: Also targets EGFR and is used in the treatment of non-small cell lung cancer.

Compared to these compounds, 4-[CYCLOHEXYL(METHYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE has shown higher activity against certain cancer cell lines, making it a unique and potentially more effective option .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.